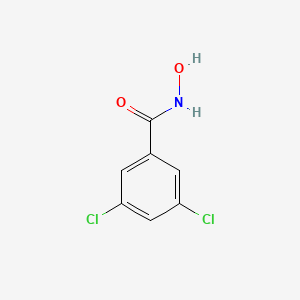

3,5-Dichloro-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTURQMWEQBFFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogenation and Functional Group Variations

The following table compares 3,5-Dichloro-N-hydroxybenzamide with analogs differing in halogenation patterns, substituents, and functional groups:

Structural and Electronic Properties

- Electron-Withdrawing Effects: The dichloro substitution in this compound increases electrophilicity compared to non-halogenated benzamides, enhancing interactions with biological targets . In contrast, the dimethylpropynyl group in Propyzamide introduces steric bulk, favoring herbicidal activity .

- Hydrogen Bonding : The N-hydroxyl group in this compound facilitates hydrogen bonding, a feature absent in analogs like N-(3,5-dichlorophenyl)benzamide (), which exhibits planar crystallographic packing without hydroxyl interactions .

Research Findings and Data

Crystallographic Studies

- 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide : X-ray data (R factor = 0.037) reveals a planar benzamide ring with a dihedral angle of 8.7° between the amide and benzene planes, optimizing ligand-receptor interactions .

- N-(3,5-Dichlorophenyl)benzamide : Exhibits similar planarity but lacks hydroxyl-mediated hydrogen bonding, reducing solubility in polar solvents .

Spectroscopic Data

- 3,5-Dimethoxy-N,N-dimethylbenzamide (): NMR shifts (δ = 6.53 ppm for aromatic protons) contrast with dichloro derivatives, where electron-withdrawing Cl atoms deshield protons, shifting signals downfield .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-N-hydroxybenzamide, and how can reaction conditions be tailored to improve yield?

The synthesis of hydroxamic acid derivatives like this compound typically involves condensation reactions between hydroxylamine and benzoyl chlorides. For example, analogous compounds such as N-hydroxybenzamides are synthesized via nucleophilic acyl substitution under controlled pH (e.g., using NaHCO₃ to neutralize HCl byproducts) . Key variables include temperature (40–60°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of hydroxylamine to acyl chloride. Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H and ¹³C NMR confirm substituent positions on the benzene ring. For example, deshielded protons near electron-withdrawing groups (Cl, -NHOH) appear as distinct singlets or doublets in aromatic regions.

- IR : Stretching frequencies for -NHOH (~3200–3400 cm⁻¹) and C=O (~1650 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 220.971 for C₇H₅Cl₂NO₂).

Contradictions between theoretical and observed peaks may arise from solvent interactions or tautomerism. Cross-validation with computational tools (e.g., DFT simulations) resolves ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Hydroxamic acids are prone to hydrolysis under acidic or basic conditions. Experimental protocols recommend:

- Solubility Testing : Use polar aprotic solvents (DMSO, DMF) for dissolution and aqueous buffers (pH 4–8) for stability studies.

- Degradation Analysis : Monitor decomposition via HPLC at 25°C and 40°C over 48 hours. Hydrolytic cleavage of the -NHOH group generates 3,5-dichlorobenzoic acid, identifiable by a carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL or SHELXT) provides precise bond lengths and angles. For example, in related dichlorobenzamides, the C-Cl bond length averages 1.73 Å, and the hydroxamic acid group adopts a planar conformation with hydrogen-bonding interactions to adjacent molecules . Refinement protocols require high-resolution data (≤1.0 Å) and iterative adjustment of thermal displacement parameters to minimize R-factors (<0.05) .

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Chlorine substituents lower the LUMO energy, enhancing reactivity toward nucleophiles.

- Molecular Docking : Simulate interactions with biological targets (e.g., metalloenzymes) by aligning the hydroxamic acid group with metal ion active sites. Free energy binding calculations (MM-PBSA) quantify affinity .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

- LC-MS/MS : Detect trace impurities (e.g., unreacted 3,5-dichlorobenzoyl chloride or hydroxylamine adducts) via fragmentation patterns.

- Process Optimization : Introduce scavenging agents (e.g., polymer-bound tertiary amines) to sequester excess reagents during synthesis. Purity thresholds ≥98% are achievable via preparative HPLC with C18 columns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.

- Toxicity Data : While specific toxicity studies are limited for this compound, structurally similar chlorinated benzamides exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.